molecular formula C21H17F2NO B287104 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

货号 B287104
分子量: 337.4 g/mol
InChI 键: KMNIEGPSFRYXSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.

作用机制

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects:
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has been shown to induce apoptosis of B-cells in preclinical studies. It also inhibits the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has several advantages as a potential therapeutic agent for B-cell malignancies. It targets a crucial enzyme in the B-cell receptor signaling pathway, making it a highly specific and effective inhibitor. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be effective in combination with other anti-cancer agents, making it a potential candidate for combination therapy. However, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has some limitations in lab experiments, including its solubility and stability. These limitations may affect its efficacy and bioavailability in vivo.

未来方向

There are several potential future directions for the research and development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide. One possible direction is the exploration of its potential therapeutic applications in other B-cell malignancies, such as follicular lymphoma and Waldenström's macroglobulinemia. Another direction is the investigation of its potential combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to optimize the dosing and administration of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide to maximize its therapeutic efficacy.

合成方法

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide involves a series of chemical reactions, starting with the preparation of 2-fluoro[1,1'-biphenyl]-4-carboxylic acid. This intermediate is then converted into 2-fluoro[1,1'-biphenyl]-4-amine, which is further reacted with 4-fluorobenzoyl chloride to obtain the final product, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide.

科学研究应用

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be effective in combination with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.

属性

产品名称

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

分子式

C21H17F2NO

分子量

337.4 g/mol

IUPAC 名称

N-(4-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25)

InChI 键

KMNIEGPSFRYXSN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

规范 SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。